butyl 2-chloro-5-{[(Z)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 2-chloro-5-{[(Z)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]amino}benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a butyl ester, a chloro-substituted benzene ring, and a tetrahydropyrimidinylidene moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2-chloro-5-{[(Z)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]amino}benzoate typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, followed by their coupling under specific reaction conditions. For instance, the synthesis may begin with the chlorination of a benzoic acid derivative, followed by esterification to introduce the butyl group. The final step involves the formation of the tetrahydropyrimidinylidene moiety through a condensation reaction with the appropriate amine and aldehyde .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Butyl 2-chloro-5-{[(Z)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]amino}benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Condensation Reactions: The tetrahydropyrimidinylidene moiety can participate in condensation reactions with other carbonyl compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Condensation: Aldehydes or ketones in the presence of acid or base catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while condensation reactions can produce different imine derivatives .
Scientific Research Applications
Butyl 2-chloro-5-{[(Z)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of butyl 2-chloro-5-{[(Z)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Butyl 2-chloro-5-{[(Z)-(2,4,6-dioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]amino}benzoate
- Butyl 2-chloro-5-{[(Z)-(2,4,6-trioxo-1-methyltetrahydropyrimidin-5(2H)-ylidene)methyl]amino}benzoate
Uniqueness
Butyl 2-chloro-5-{[(Z)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]amino}benzoate is unique due to its specific structural features, such as the combination of a chloro-substituted benzene ring and a tetrahydropyrimidinylidene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C22H20ClN3O5 |
---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
butyl 2-chloro-5-[(6-hydroxy-2,4-dioxo-1-phenylpyrimidin-5-yl)methylideneamino]benzoate |
InChI |
InChI=1S/C22H20ClN3O5/c1-2-3-11-31-21(29)16-12-14(9-10-18(16)23)24-13-17-19(27)25-22(30)26(20(17)28)15-7-5-4-6-8-15/h4-10,12-13,28H,2-3,11H2,1H3,(H,25,27,30) |
InChI Key |
XEDMMVHYNORUOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(C=CC(=C1)N=CC2=C(N(C(=O)NC2=O)C3=CC=CC=C3)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.